molecular formula C11H16N4 B2359599 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine CAS No. 1091747-12-4

2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B2359599
CAS No.: 1091747-12-4
M. Wt: 204.277
InChI Key: WIBLUIOQXMXHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, 2-((Dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine ( 1091747-12-4), is a high-purity benzimidazole derivative intended solely for research applications . With a molecular formula of C11H16N4 and a molecular weight of 204.27 g/mol, this compound is part of the benzimidazole chemical class, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of potential biological activities . Benzimidazole derivatives have been extensively investigated and reported in scientific literature for their diverse pharmacological properties, which can include antimicrobial, antiviral, and anti-proliferative effects . Some specific benzimidazole-based compounds have been identified as potent and selective inhibitors of certain protein kinases, such as CK1δ and CK1ε, which are enzymes involved in critical cellular processes and are considered attractive targets for drug development . As a small molecule building block, this amine-functionalized benzimidazole serves as a valuable intermediate for researchers in medicinal chemistry, facilitating the synthesis and exploration of novel bioactive molecules . The compound is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all recommended handling and storage procedures.

Properties

IUPAC Name

2-[(dimethylamino)methyl]-1-methylbenzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-14(2)7-11-13-9-6-8(12)4-5-10(9)15(11)3/h4-6H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBLUIOQXMXHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Nitro-1-methyl-1H-benzo[d]imidazole

The Phillips-Ladenburg reaction forms the benzimidazole core by condensing 4-nitro-o-phenylenediamine with formic acid under acidic conditions. Methylation at the N1 position is achieved using methyl iodide in the presence of potassium carbonate.

Reaction Conditions

  • Substrates : 4-Nitro-o-phenylenediamine (1.0 equiv), formic acid (2.5 equiv)
  • Solvent : Concentrated HCl (37%)
  • Temperature : 100–120°C, 6–8 hours
  • Yield : 68–72%

Reduction of Nitro to Amine

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine:

  • Catalyst : 10% Pd/C (0.1 equiv)
  • Solvent : Methanol
  • Pressure : 3–4 bar H₂
  • Yield : 85–90%

Direct Reductive Amination and Cyclization

One-Pot Cyclization and Methylation

A modified approach uses N-methyl-o-phenylenediamine and 4-nitrobenzaldehyde in polyphosphoric acid (PPA):

  • Substrates : N-Methyl-o-phenylenediamine (1.0 equiv), 4-nitrobenzaldehyde (1.1 equiv)
  • Catalyst : PPA (3.0 equiv)
  • Temperature : 130–135°C, 10–12 hours
  • Yield : 74–78%

Simultaneous Reduction and Functionalization

The nitro group is reduced in situ using Zn/HCl, followed by Mannich reaction without isolation:

  • Reductant : Zn dust (5.0 equiv), HCl (conc.)
  • Mannich Reagents : Formaldehyde (1.5 equiv), dimethylamine (2.0 equiv)
  • Yield : 60–65%

Table 2. Key Parameters for Route 2

Step Reagents/Conditions Yield (%) Reference
Cyclization PPA, 135°C 74–78
Reduction/Functionalization Zn/HCl, HCHO, (CH₃)₂NH 60–65

Transition Metal-Catalyzed Coupling Approaches

Copper-Catalyzed C–N Bond Formation

Aryl halides undergo Ullmann-type coupling with dimethylamine:

  • Substrates : 2-Chloro-1-methyl-5-nitro-1H-benzo[d]imidazole (1.0 equiv), dimethylamine (3.0 equiv)
  • Catalyst : CuI (0.2 equiv), 1,10-phenanthroline (0.4 equiv)
  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : DMF, 100–110°C, 12–16 hours
  • Yield : 55–60%

Palladium-Mediated Buchwald-Hartwig Amination

For higher regioselectivity, Pd(OAc)₂/Xantphos catalyzes the coupling:

  • Catalyst : Pd(OAc)₂ (0.1 equiv), Xantphos (0.2 equiv)
  • Base : Cs₂CO₃ (3.0 equiv)
  • Solvent : Toluene, 80–90°C, 8–10 hours
  • Yield : 70–75%

Table 3. Key Parameters for Route 3

Method Reagents/Conditions Yield (%) Reference
Copper Catalysis CuI, 1,10-phenanthroline, DMF 55–60
Palladium Catalysis Pd(OAc)₂, Xantphos, toluene 70–75

Comparative Analysis of Methods

Yield and Scalability

  • Route 1 (Classical): Moderate yields (65–70%) but scalable to industrial production.
  • Route 2 (One-Pot): Lower yields (60–65%) due to side reactions but reduces purification steps.
  • Route 3 (Transition Metal): Higher cost but superior regioselectivity for complex derivatives.

Regioselectivity Challenges

  • Mannich reactions favor C2 functionalization due to electron-donating effects of the N1-methyl group.
  • Direct C–H activation at C2 is achievable using Pd catalysts but requires inert conditions.

Chemical Reactions Analysis

Types of Reactions

2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine are extensive, as highlighted below:

Medicinal Chemistry

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Benzimidazole derivatives are known to inhibit nucleic acid synthesis in microorganisms, making them effective against various pathogens.
  • Anticancer Properties : Research indicates that this compound may interact with specific enzymes involved in cancer progression, suggesting potential use in cancer therapies. It has shown promise in inhibiting kinases related to tumor growth.

Biological Interactions

  • Enzyme Inhibition : Studies have focused on the interaction of this compound with kinases, which play critical roles in cellular signaling pathways. These interactions could lead to new therapeutic strategies for cancer treatment.
  • Receptor Modulation : The compound may also act on various receptors, influencing biological processes such as cell proliferation and apoptosis.

Material Science

  • The unique chemical structure allows for the use of this compound as a building block in the synthesis of more complex materials and catalysts.

Case Studies

Several studies have evaluated the efficacy of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of benzimidazole exhibited significant antimicrobial activity against strains of bacteria and fungi. The mechanism involved inhibition of DNA synthesis pathways, leading to cell death.

Case Study 2: Cancer Therapeutics

In vitro studies showed that the compound could induce apoptosis in cancer cells by modulating kinase activity. Specifically, it was found to inhibit the proliferation of breast cancer cells through cell cycle arrest mechanisms.

Comparison with Related Compounds

Compound NameStructureKey FeaturesUniqueness
2-Methyl-1H-benzo[d]imidazol-5-olStructureBasic structure without dimethylaminomethyl groupLacks additional amine functionality
4-(Dimethylamino)methyl-1H-benzimidazol-5-olStructureSimilar amine substitution but different ring structureDifferent nitrogen arrangement
4-(Dimethoxy)methyl-2-methylbenzimidazoleStructureContains methoxy groups instead of aminesDifferent functional groups affecting reactivity

Mechanism of Action

The mechanism of action of 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, benzimidazole derivatives are known to inhibit the synthesis of nucleic acids and proteins in microorganisms, making them effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The dimethylaminomethyl group in the target compound distinguishes it from other benzimidazole derivatives. Below is a comparative analysis:

Table 1: Substituent Effects on Benzimidazole Derivatives
Compound Name Substituents (Position) Molecular Formula Melting Point/State Yield (%) Key Spectral Features (IR, NMR) Reference
2-((Dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine 2-(dimethylaminomethyl), 1-methyl C₁₂H₁₇N₄ 108°C (solid) 78 IR: 3354–3429 cm⁻¹ (N–H), 1639 cm⁻¹ (C=N); NMR: δ 2.40 (CH₃)
2-(4-Chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine 2-(4-Cl-benzyl), 1-(pyrrolidinylethyl) C₂₁H₂₄ClN₄ Oily liquid 62–82 NMR: δ 7.32–7.85 (Ar-H), δ 3.50–4.20 (CH₂-N)
3-Ethyl-5-(phenyl(p-tolyl)amino)-1-(p-tolyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one 3-ethyl, 5-(diaryl amino), 1-(p-tolyl) C₂₉H₂₈N₄O Oily liquid 82 IR: 1680 cm⁻¹ (C=O); NMR: δ 1.20 (CH₂CH₃), δ 2.35 (CH₃)
2-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine 2-(CF₃) C₈H₆F₃N₃ Not reported MS: m/z 217 (M⁺); IR: 1320 cm⁻¹ (C–F)

Key Observations :

  • Dimethylaminomethyl vs. Chlorobenzyl/Pyrrolidinyl: The dimethylaminomethyl group enhances solubility in polar solvents compared to hydrophobic 4-chlorobenzyl substituents .
  • Trifluoromethyl Substitution: The CF₃ group in increases molecular weight and introduces strong electron-withdrawing effects, altering reactivity compared to dimethylaminomethyl .

Stability and Reactivity

  • Thermal Stability : The methyl group at the 1-position in the target compound improves thermal stability compared to unsubstituted benzimidazoles .
  • Hydrolytic Sensitivity: The dimethylaminomethyl group may undergo hydrolysis under acidic conditions, unlike trifluoromethyl or aryl-substituted derivatives .

Biological Activity

2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine, a compound belonging to the benzimidazole class, has garnered attention due to its diverse biological activities. Benzimidazole derivatives are recognized for their pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article delves into the biological activity of this compound, synthesizing findings from recent research studies.

The molecular formula of this compound is C₁₁H₁₆N₄, with a molecular weight of approximately 204.277 g/mol. It exhibits a complex structure characterized by a bicyclic arrangement, which facilitates various chemical interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that compounds with benzimidazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential
Benzimidazole derivatives have been investigated for their anticancer potential due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of nucleic acid synthesis and disruption of microtubule formation, which are critical for cell division .

3. Antiviral Properties
Recent studies have explored the antiviral activity of benzimidazole derivatives against SARS-CoV-2 and other viruses. Compounds in this class have shown promise as inhibitors of viral replication through various mechanisms, including protease inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzimidazole derivatives. The presence of the dimethylaminomethyl group enhances solubility and reactivity, making it a valuable component in the design of new therapeutic agents.

Compound Structure Key Features Biological Activity
This compoundStructureDimethylaminomethyl group enhances solubilityAntimicrobial, anticancer
4-(Dimethoxy)methyl-benzimidazoleStructureContains methoxy groupsModerate antimicrobial
4-(Amino)methyl-benzimidazoleStructureLacks methyl substitutionLower efficacy

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant inhibitory effects against E. coli and S. aureus, with MIC values comparable to standard antibiotics .
  • Cancer Cell Line Studies : In vitro experiments using human cancer cell lines showed that the compound induced apoptosis through caspase activation, suggesting its potential as a chemotherapeutic agent .
  • Antiviral Screening : Preliminary screening against SARS-CoV-2 indicated that the compound could inhibit viral replication effectively at low concentrations .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, leading to altered cellular functions.
  • Disruption of Nucleic Acid Synthesis : Similar to other benzimidazole derivatives, it may inhibit DNA and RNA synthesis in pathogens, contributing to its antimicrobial properties .

Q & A

Q. What are the optimal synthetic routes for 2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine, and how can purity be validated?

The synthesis typically involves two key steps:

  • Formation of the benzimidazole core : Condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acids under acidic conditions .
  • Introduction of the dimethylaminomethyl group : A Mannich reaction using formaldehyde and dimethylamine to functionalize the benzimidazole scaffold .
    Validation : Purity is confirmed via HPLC (>98% purity threshold) and structural characterization using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. For example, the dimethylaminomethyl group’s resonance appears as a singlet at ~2.2 ppm (N(CH3_3)2_2) in 1H^1H-NMR .

Q. How does the dimethylaminomethyl substituent influence the compound’s physicochemical properties?

The dimethylaminomethyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its basic amine functionality. It also increases molecular flexibility, potentially improving binding to biological targets. LogP values can be calculated computationally (e.g., using PubChem tools) to predict lipophilicity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : To confirm substitution patterns (e.g., aromatic protons at 6.5–7.5 ppm, methyl groups at 2.2–3.0 ppm).
  • Mass spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+^+ expected at m/z 234.15).
  • FT-IR : To identify functional groups (e.g., N-H stretching at ~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

Contradictions may arise from variations in assay conditions (e.g., pH, solvent). Strategies include:

  • Standardized assays : Use cell lines with consistent expression levels of target enzymes/receptors.
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 5-bromo or 4-chloro derivatives) to isolate substituent effects .
  • Meta-analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify trends .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina can model interactions with enzymes (e.g., cytochrome P450) or receptors. The dimethylaminomethyl group may form hydrogen bonds with active-site residues .
  • MD simulations : Assess binding stability over time (e.g., RMSD < 2.0 Å over 100 ns simulations) .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Bioisosteric replacement : Substitute the benzimidazole core with indole or purine scaffolds to improve metabolic stability.
  • Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance oral bioavailability .

Q. What are the key challenges in scaling up synthesis for in vivo studies?

  • Optimizing reaction yields : Catalytic methods (e.g., Pd/C for hydrogenation) can reduce byproducts.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in cytotoxicity data across studies?

  • Replicate experiments : Use ≥3 biological replicates and standardized cell viability assays (e.g., MTT, IC50_{50} values).
  • Control variables : Match solvent concentrations (e.g., DMSO < 0.1%) and cell passage numbers .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2_2O2_2) conditions, followed by HPLC analysis.
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify degradation via LC-MS .

Methodological Resources

  • PubChem : Access NMR, MS, and toxicity data (CID: [Refer to PubChem entries for analogs]) .
  • Molecular docking tools : AutoDock, Schrödinger Suite .
  • Synthetic protocols : Mannich reaction optimization , benzimidazole core synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.